The synthesis of 6-(Decyloxy)nicotinic acid typically involves several key methods:
The molecular structure of 6-(Decyloxy)nicotinic acid can be represented as follows:
CCCCCCCCC(=O)Oc1ccccn1C(=O)O
XXXXXX
(Placeholder for actual InChI Key)6-(Decyloxy)nicotinic acid can undergo various chemical reactions:
The mechanism of action for 6-(Decyloxy)nicotinic acid primarily involves its interaction with biological targets:
Research indicates that modifications in the nicotinic acid structure can enhance its selectivity and efficacy against specific targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical in cancer therapeutics .
The physical and chemical properties of 6-(Decyloxy)nicotinic acid include:
6-(Decyloxy)nicotinic acid has several scientific uses:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: